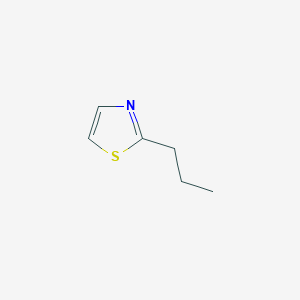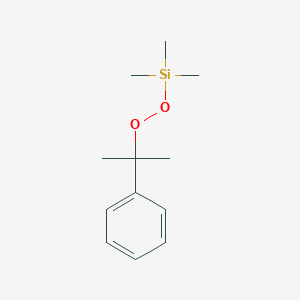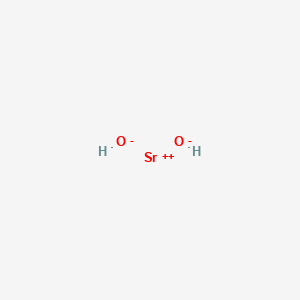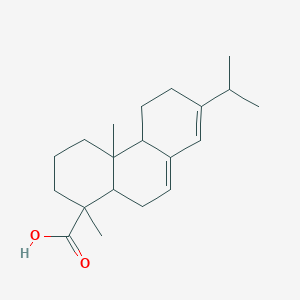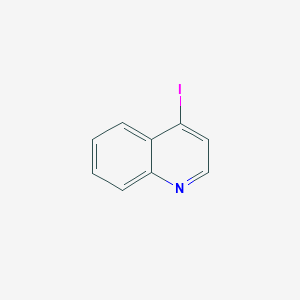
4-Iodoquinoline
Vue d'ensemble
Description
4-Iodoquinoline is a chemical compound with the molecular formula C9H6IN . It is used as a reagent in the synthesis of aryl hydantoin Ro 13-3978, an antischistosomal compound that produces antiandrogenic side effects .
Synthesis Analysis
An efficient route toward substituted 4-iodoquinolines has been developed from tosyloxy quinolines using iodine, red phosphorous, and glacial acetic acid at room temperature in good yields . This procedure avoids the use of transition metals and harsh reaction conditions .
Molecular Structure Analysis
The molecular structure of 4-Iodoquinoline consists of a benzene ring fused with a pyridine moiety, with an iodine atom attached to the 4th carbon in the ring .
Chemical Reactions Analysis
4-Iodoquinoline is used as a reagent in the synthesis of aryl hydantoin Ro 13-3978 . It is also involved in various chemical reactions, including Ullmann-type coupling reactions .
Physical And Chemical Properties Analysis
4-Iodoquinoline has a molecular weight of 255.05 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 138 .
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
4-Iodoquinoline is a significant scaffold in drug discovery due to its versatile applications in medicinal chemistry. It serves as a crucial building block for synthesizing various biologically active compounds. The presence of the iodine atom can enhance the molecular properties required for drug development, such as bioavailability and metabolic stability .
Synthesis of Bioactive Compounds
Recent studies have highlighted the role of 4-Iodoquinoline in the synthesis of bioactive chalcone derivatives. These compounds exhibit a range of pharmacological activities and are of interest for their potential therapeutic applications. The iodine atom in 4-Iodoquinoline can act as a handle for further functionalization, leading to a diverse array of bioactive molecules .
Photodynamic Therapy
4-Iodoquinoline derivatives have been investigated for their photophysicochemical properties and their potential as photosensitizers in cancer photodynamic therapy. This therapy is a minimally invasive treatment that uses light-activated compounds to generate reactive oxygen species, leading to the selective destruction of cancer cells .
Organic Synthesis
In synthetic organic chemistry, 4-Iodoquinoline is utilized for constructing complex molecular architectures. Its reactivity allows for various transformations, making it a valuable intermediate in the synthesis of complex organic molecules. The iodine substituent can be used in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds .
Material Science
The electronic properties of 4-Iodoquinoline make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The iodine atom can influence the electronic characteristics of the compound, which is essential for designing materials with specific optoelectronic properties .
Environmental Studies
4-Iodoquinoline and its derivatives can be used as probes or sensors in environmental studies. Their ability to interact with various environmental pollutants makes them useful for detecting and quantifying harmful substances in different ecosystems .
Mécanisme D'action
Target of Action
4-Iodoquinoline, similar to other quinoline derivatives such as iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for amoebiasis . The compound is active against both the cyst and trophozoite forms that are localized in the lumen of the intestine .
Mode of Action
It is known that it acts bychelation of ferrous ions essential for metabolism . This interaction with its targets leads to the disruption of the parasite’s metabolic processes, thereby inhibiting its growth and survival .
Biochemical Pathways
It is believed to interfere with theferrous ion-dependent metabolic processes of the parasite . The downstream effects of this interference could include disruption of DNA synthesis, protein function, and other vital biochemical processes within the parasite.
Pharmacokinetics
4-Iodoquinoline, like other quinolones, is expected to have good oral bioavailability . It is poorly absorbed from the gastrointestinal tract, and the majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported
Result of Action
The primary result of 4-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen . By disrupting the parasite’s metabolic processes, 4-Iodoquinoline inhibits its growth and survival, leading to its eventual elimination from the host organism .
Action Environment
The action, efficacy, and stability of 4-Iodoquinoline can be influenced by various environmental factors. For instance, the pH and concentration-dependent nature of its action suggest that changes in the intestinal environment could impact its effectiveness . Additionally, factors such as diet, co-administration with other drugs, and the individual’s health status could potentially influence the compound’s action.
Propriétés
IUPAC Name |
4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STERKHRCDZPNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507041 | |
| Record name | 4-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoquinoline | |
CAS RN |
16560-43-3 | |
| Record name | 4-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



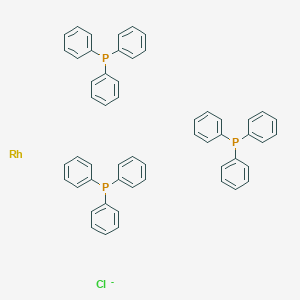
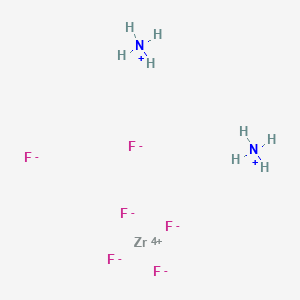
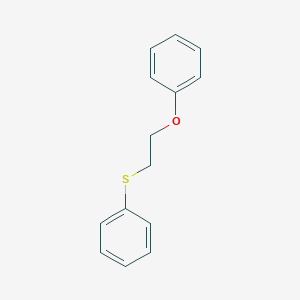
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
